molecular formula C22H21NO5S B2729374 9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951991-08-5

9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2729374
CAS No.: 951991-08-5
M. Wt: 411.47
InChI Key: CBOMUVRAPCUOKC-UHFFFAOYSA-N
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Description

9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C22H21NO5S and its molecular weight is 411.47. The purity is usually 95%.
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Properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-4-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-14-17-7-8-19-18(11-23(13-27-19)16-9-10-29(25,26)12-16)21(17)28-22(24)20(14)15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOMUVRAPCUOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CCS(=O)(=O)C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with the GIRK channels, acting as an activator. This interaction results in the opening of the channels, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

It has been reported that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability over prototypical urea-based compounds. This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.

Biological Activity

The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C23H21NO5SC_{23}H_{21}NO_{5}S, with a molecular weight of approximately 423.5 g/mol. The structure features a chromeno-oxazine framework that is known for various pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. For instance, flavonoids containing oxazine rings have shown considerable scavenging effects against free radicals. The antioxidant activity of this compound may be attributed to the presence of the tetrahydrothiophene moiety, which can stabilize free radicals through electron donation.

Antimicrobial Activity

The biological activity of this compound has been evaluated against various microbial strains. Preliminary studies suggest potential antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microbial StrainInhibition Zone (mm)Activity Index (%)
Staphylococcus aureus2291.66
Escherichia coli2688.46

These results indicate a promising antibacterial profile compared to standard antibiotics like Ampicillin.

Antiviral Activity

Recent molecular docking studies have suggested that derivatives of this compound may interact effectively with viral proteins, inhibiting their assembly and replication. This suggests potential applications in antiviral therapy.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Antioxidant Mechanism : The ability to donate electrons and neutralize free radicals may play a crucial role in its antioxidant properties.
  • Antimicrobial Mechanism : The structural components may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
  • Antiviral Mechanism : Binding interactions with viral proteins may prevent viral replication and assembly.

Case Studies

  • Study on Antioxidant Properties : A study evaluated the antioxidant capacity using the ABTS radical cation decolorization assay. The compound demonstrated inhibition percentages ranging from 68.8% to 81.8%, indicating significant antioxidant potential.
  • Antimicrobial Evaluation : A series of experiments conducted on synthesized derivatives showed that modifications in substituents significantly affected antimicrobial efficacy. The presence of halogen substituents enhanced activity against bacterial strains.

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